N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Description
The compound "N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide" is a bioactive molecule that belongs to a class of compounds with potential anticancer properties. This class of compounds has been studied for their ability to inhibit the growth of cancer cells, including resistant strains, and to induce cell death through mechanisms such as apoptosis and autophagy .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of aminobenzoic acid with amino thiophenol, followed by acetylation and further functionalization with various heterocyclic rings . Modifications to established synthetic routes, such as the Jacobsen cyclization, have been employed to obtain specific fluorinated derivatives with high purity . These synthetic strategies are crucial for producing compounds with the desired biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information on the conformation and crystalline arrangement of the molecules . The presence of fluorine atoms and other substituents on the benzamide ring influences the molecular conformation and, consequently, the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as the acetamide, thiazole, and benzamide moieties. These groups participate in interactions with biological targets, such as enzymes or receptors, which are critical for their anticancer activity . The introduction of fluorine atoms can also affect the metabolic stability and reactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and pharmacokinetic profile, are essential for their potential as therapeutic agents. Compounds with good pharmacokinetic properties and the ability to induce cell death in cancer cells are promising candidates for further development . The introduction of specific substituents can enhance these properties, as seen in the case of fluorinated benzothiazoles .
Future Directions
properties
IUPAC Name |
N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-13(27)23-16-3-2-4-17(11-16)24-19(28)10-9-18-12-30-21(25-18)26-20(29)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLVMOJISCNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide |
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